Quipazine

Descripción general

Descripción

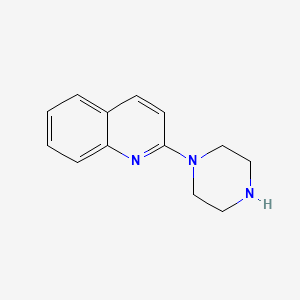

Quipazina es un fármaco serotoninérgico que pertenece al grupo de las piperazinas. Inicialmente se desarrolló como un antidepresivo, pero nunca se comercializó para uso médico . Quipazina se utiliza principalmente en la investigación científica debido a su capacidad para actuar como un inhibidor de la recaptación de serotonina y un agonista moderadamente selectivo del receptor de serotonina .

Métodos De Preparación

Quipazina se sintetiza mediante la reacción de 2-cloroquinolina con piperazina . La reacción generalmente implica calentar los reactivos en un disolvente adecuado bajo condiciones de reflujo.

Análisis De Reacciones Químicas

Quipazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Quipazina puede oxidarse para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de quinolina.

Sustitución: Quipazina puede sufrir reacciones de sustitución, particularmente en el anillo de piperazina, para formar diversos derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de quinolina y piperazina.

Aplicaciones Científicas De Investigación

Quipazina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de fármacos serotoninérgicos.

Biología: Se emplea en investigación para comprender las interacciones del receptor de serotonina y las vías de señalización.

Medicina: Se ha investigado por sus posibles efectos terapéuticos, aunque no se ha desarrollado para uso clínico.

Industria: Se utiliza en el desarrollo de nuevos agentes serotoninérgicos y como herramienta en estudios farmacológicos .

Mecanismo De Acción

Quipazina ejerce sus efectos al actuar como un inhibidor de la recaptación de serotonina y un agonista del receptor de serotonina. Se une a varios receptores de serotonina, particularmente los subtipos 5-HT2A y 5-HT3 . Esta unión conduce a la activación de las vías de señalización de la serotonina, lo que da como resultado diversos efectos fisiológicos y conductuales .

Comparación Con Compuestos Similares

Quipazina se compara con otros compuestos serotoninérgicos como:

- 2C-B-PP

- 6-Nitroquipazina

- Naftilpiperazina

- ORG-37684

Quipazina es única debido a su afinidad de unión específica para los receptores 5-HT2A y 5-HT3 y su capacidad para producir una respuesta de sacudida de cabeza en estudios con animales . Esto la distingue de otros compuestos similares que pueden tener diferentes afinidades de receptor y efectos fisiológicos.

Actividad Biológica

Quipazine is a synthetic compound primarily recognized for its role as a serotonin (5-HT) receptor agonist, particularly at the 5-HT_2A receptor. Its unique pharmacological profile has led to various studies exploring its biological activity across multiple contexts, including neuropharmacology and motor function recovery. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

This compound operates mainly through its agonistic action on the 5-HT_2A receptor. This receptor is part of the G protein-coupled receptor family and plays a critical role in modulating neurotransmission and neuronal excitability. Research indicates that this compound activates this receptor, leading to downstream signaling events such as phosphoinositide turnover and increased intracellular calcium levels, which are pivotal for various neurophysiological processes .

Key Findings on this compound's Mechanism:

- Binding Affinity : this compound has shown significant binding affinity for 5-HT_2A receptors, as evidenced by [^3H]ketanserin binding assays .

- Immediate Early Genes Activation : this compound induces an expression pattern of immediate early genes in the mouse somatosensory cortex, similar to classic psychedelics .

- Head-Twitch Response : In animal models, this compound elicits a robust head-twitch response, a behavioral indicator of psychedelic-like activity, which can be blocked by 5-HT_2A antagonists .

Pharmacological Properties

This compound's pharmacological profile encompasses various effects that extend beyond serotonin receptor activation. It has been studied for its potential therapeutic applications in motor recovery and locomotion.

Effects on Locomotion

In studies involving spinal cord injury models, this compound demonstrated notable effects on locomotor function:

- Locomotor Recovery : Concurrent treatment with this compound and robotic step training significantly improved stepping performance in spinal cord-transected mice. The compound facilitated the processing of sensory information necessary for weight-bearing stepping .

- Dosing Effects : At a dosage of 0.5 mg/kg, this compound improved step shape consistency and increased the number of weight-bearing steps during training sessions. However, these effects were transient and did not persist after discontinuation of the drug .

Case Study 1: Motor Function Recovery

A study investigated the combined effects of this compound and robotic training on mice with spinal cord injuries. Results indicated that this compound enhanced motor function when used alongside rehabilitation techniques, highlighting its potential utility in therapeutic settings for individuals with severe motor impairments .

Case Study 2: Neuroprotective Effects

Research has suggested that this compound may also exert neuroprotective effects under conditions of oxidative stress. In vitro studies showed that appropriate dosing could increase cellular resistance to glutamate-induced damage, which is relevant in neurodegenerative conditions .

Comparative Data Table

The following table summarizes key pharmacological effects and findings related to this compound:

Propiedades

IUPAC Name |

2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXDAJYKGWNHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5786-68-5 (maleate (1:1)) | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046952 | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-24-7 | |

| Record name | Quipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.